4-Amino-3-bromo-5-nitrobenzoic acid
Overview
Description
4-Amino-3-bromo-5-nitrobenzoic acid is an aromatic compound with the molecular formula C7H5BrN2O4. It is characterized by the presence of amino, bromo, and nitro functional groups attached to a benzoic acid core. This compound is a yellow solid at room temperature and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-5-nitrobenzoic acid typically involves multi-step reactions starting from benzoic acid derivatives. One common method includes:
Nitration: Benzoic acid undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrobenzoic acid is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Amination: Finally, the bromo-nitrobenzoic acid is treated with ammonia or an amine to introduce the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or potassium tert-butoxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products
Reduction: 4-Amino-3-bromo-5-aminobenzoic acid.
Substitution: 4-Hydroxy-3-bromo-5-nitrobenzoic acid.
Oxidation: 4-Nitroso-3-bromo-5-nitrobenzoic acid.
Scientific Research Applications
4-Amino-3-bromo-5-nitrobenzoic acid is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: Employed in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or alter the structure of proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-nitrobenzoic acid
- 3-Bromo-5-nitrobenzoic acid
- 4-Bromo-3-nitrobenzoic acid
Uniqueness
4-Amino-3-bromo-5-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, bromo, and nitro) on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-amino-3-bromo-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSIZMVUEBODFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716524 | |
Record name | 4-Amino-3-bromo-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556651-33-3 | |
Record name | 4-Amino-3-bromo-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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